

Spectroscopic data of 2-(4-Methylbenzoyl)indan-1,3-dione (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(4-Methylbenzoyl)indan-1,3-dione

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Technical Guide: Spectroscopic Analysis of 2-(Aroyl)indan-1,3-diones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental spectroscopic data (NMR, IR, MS) for **2-(4-Methylbenzoyl)indan-1,3-dione**. The following guide provides a detailed spectroscopic analysis of the closely related, unsubstituted analog, 2-benzoyl-1,3-indandione, to serve as a reference and guide for the analytical methodologies and expected spectral characteristics for this class of compounds.

Introduction

2-(Aroyl)indan-1,3-diones are a class of organic compounds characterized by an indan-1,3-dione core substituted at the 2-position with a benzoyl group. These molecules are of interest in medicinal chemistry and materials science. A thorough understanding of their structure and purity, as determined by spectroscopic methods, is crucial for their application in research and development. This guide outlines the typical spectroscopic data and experimental protocols for the analysis of these compounds, using 2-benzoyl-1,3-indandione as a representative example.

Spectroscopic Data of 2-Benzoyl-1,3-indandione

The spectroscopic data for 2-benzoyl-1,3-indandione is summarized below. It is anticipated that the data for **2-(4-Methylbenzoyl)indan-1,3-dione** would be similar, with the addition of signals corresponding to the methyl group on the benzoyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-Benzoyl-1,3-indandione

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.1	m	4H	Aromatic protons (Indandione moiety)
~7.3 - 7.6	m	5H	Aromatic protons (Benzoyl moiety)

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Data for 2-Benzoyl-1,3-indandione

Chemical Shift (δ) ppm	Assignment
~190 - 200	Carbonyl carbons (C=O) of the indandione and benzoyl groups
~120 - 145	Aromatic carbons
~55 - 65	Methine carbon at the 2-position of the indandione ring

Note: Specific assignments for each carbon would require more detailed 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Benzoyl-1,3-indandione

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740 - 1700	Strong	C=O stretching (Indandione symmetric stretch)
~1710 - 1670	Strong	C=O stretching (Indandione asymmetric stretch)
~1680 - 1640	Strong	C=O stretching (Benzoyl ketone)
~1600 - 1450	Medium-Strong	C=C stretching (Aromatic rings)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Benzoyl-1,3-indandione

m/z	Interpretation
250	[M] ⁺ (Molecular ion)
147	[M - C ₇ H ₅ O] ⁺ (Loss of benzoyl group)
105	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) is often used as an internal standard (0 ppm).

- ^1H NMR Acquisition: A standard pulse program is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
- Sample Preparation:
 - KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) is recorded and subtracted from the sample spectrum.

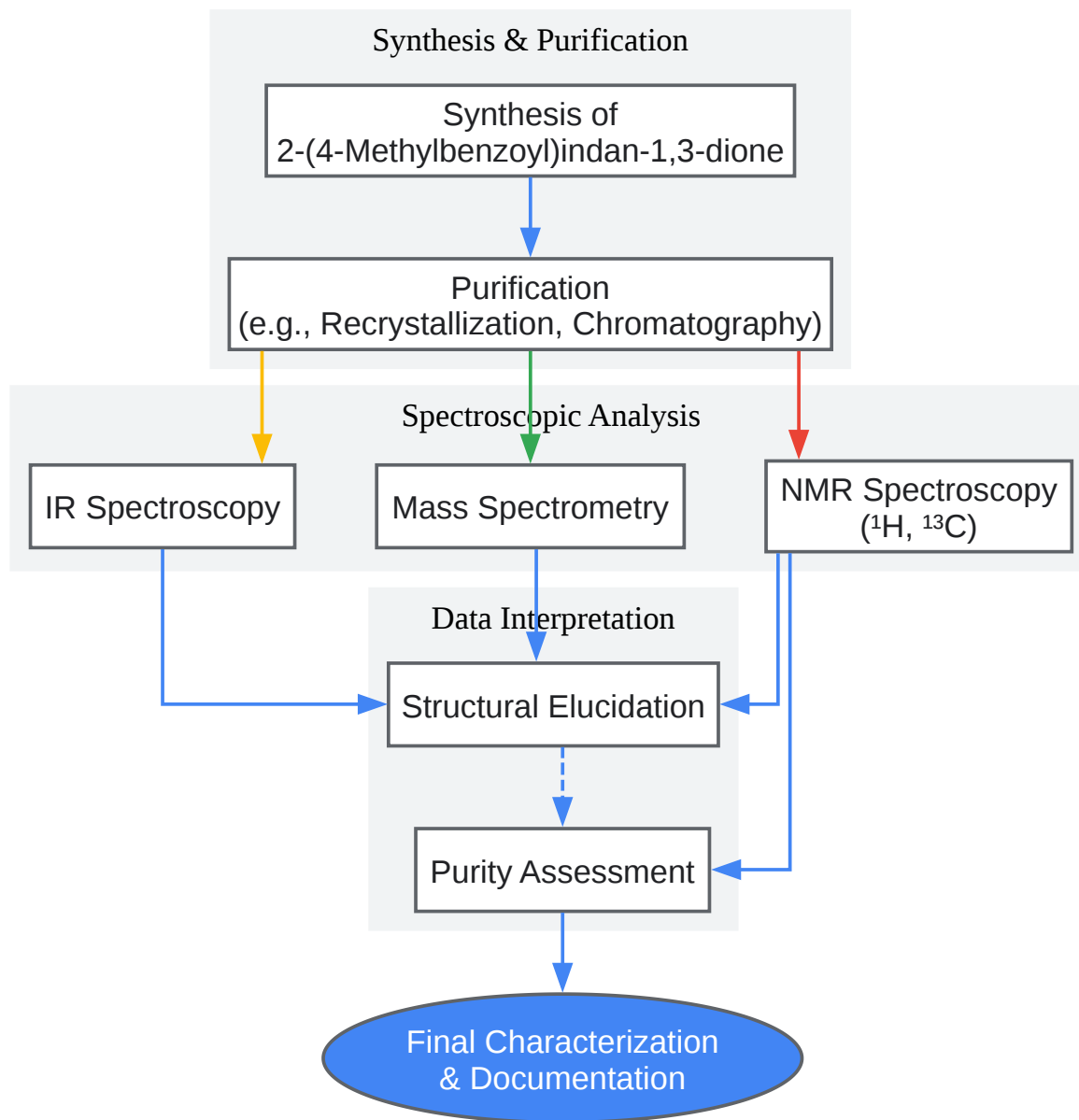
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For direct insertion, a small amount of the solid is placed in a capillary tube.
- Data Acquisition:

- EI: The sample is ionized using a high-energy electron beam (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z).
- ESI: The sample is dissolved in a suitable solvent and infused into the ion source where it is nebulized and ionized. This is a softer ionization technique often used for determining the molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **2-(4-Methylbenzoyl)indan-1,3-dione** can be visualized as follows.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(4-Methylbenzoyl)indan-1,3-dione**.

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